molecular formula C10H16N2O8 B099644 Ethylenediaminetetraacetic acid-d4 CAS No. 15251-22-6

Ethylenediaminetetraacetic acid-d4

Cat. No. B099644
CAS RN: 15251-22-6
M. Wt: 296.27 g/mol
InChI Key: KCXVZYZYPLLWCC-JBISRTOLSA-N
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Description

Ethylenediaminetetraacetic acid-d4, also known as EDTA-d4, is a variant of EDTA where four of the hydrogen atoms are replaced by deuterium . It is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is also used as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material via direct pyrolysis for supercapacitor applications .


Synthesis Analysis

EDTA is mainly synthesized from ethylenediamine (1,2-diaminoethane), formaldehyde, and sodium cyanide . The compound was first described in 1935 by Ferdinand Münz, who prepared the compound from ethylenediamine and chloroacetic acid .


Molecular Structure Analysis

The linear formula of EDTA-d4 is (DO2CCH2)2N(CH2)2N(CH2CO2D)2 . The molecular weight is 296.27 .


Chemical Reactions Analysis

EDTA can participate in redox reactions, acting as either an oxidizing or reducing agent, depending on the conditions and metal ions involved . Formaldehyde reacts with sodium cyanide to form formaldehyde cyanohydrin. In the presence of sulfuric acid, this compound then reacts with ethylenediamine forming an intermediate compound that eventually reacts with water to form EDTA .


Physical And Chemical Properties Analysis

EDTA is a white, water-insoluble solid . It has a density of 0.860 g cm −3 (at 20 °C) .

Scientific Research Applications

  • Trace-Metal Supplier : EDTA has been studied in coordination with metal ions for the supplementation of essential trace elements. In particular, the synthesis, crystallographic, and spectroscopic studies of a specific complex, [Zn(H2O)4CuEDTA]·2H2O, highlight its potential as a trace-metal supplier (Santi et al., 2008).

  • Aquatic Environment Monitoring : EDTA, due to its wide range of industrial and domestic applications, has been observed in significant concentrations in the aquatic environment. Its presence and effects on various types of water bodies, including industrial and domestic waste waters, surface waters, and drinking waters, have been extensively studied (Schmidt et al., 2004).

  • Dental Applications : In dentistry, EDTA has been utilized for its ability to bind to calcium ions in dentine and form soluble calcium chelates. This property is particularly useful in endodontic treatments (Mohammadi et al., 2013).

  • Biodegradable Alternatives : The environmental impact of non-biodegradable chelating agents like EDTA has led to research into biodegradable alternatives for various applications, including agriculture, soil remediation, and waste treatment (Pinto et al., 2014).

  • Removal from Protein Purification Processes : Studies have shown that EDTA, commonly used in protein purification, may not be effectively removed by typical dialysis or gel filtration methods, which could affect subsequent applications (Mónico et al., 2017).

  • Drug Delivery Systems : Research has expanded EDTA's applications to drug delivery systems. For instance, EDTA was used in a drug delivery system for doxorubicin, aiming to increase therapeutic effects and decrease drug-related cytotoxicity (Song et al., 2014).

  • Detection in Industrial Effluents : The detection of EDTA in industrial effluents, particularly in nuclear power facilities, has been a focus of study. High-performance liquid chromatography coupled with mass spectrometry has been used to detect EDTA at low concentrations (Dodi & Monnier, 2004).

  • Effects on Embryo Development : The addition of EDTA to the fertilization process of Perna canaliculus (green-lipped mussel) significantly affected embryo development, indicating its potential application in aquaculture (Gale et al., 2016).

  • Catalyst Performance Enhancement : EDTA's role in enhancing the structure and activity of non-precious-metal-based pyrolyzed catalysts, particularly in oxygen reduction reactions, has been reported (Yu et al., 2016).

Safety And Hazards

EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may be harmful if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

deuterio 2-[2-[bis(2-deuteriooxy-2-oxoethyl)amino]ethyl-(2-deuteriooxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVZYZYPLLWCC-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)CN(CCN(CC(=O)O[2H])CC(=O)O[2H])CC(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584453
Record name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminetetraacetic acid-d4

CAS RN

15251-22-6
Record name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acid-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Koryta, W Dvorak, L Kavan - 1987 - smbstcollege.com
1.4. 1 Definitions 45 1.4. 2 Solvents and self-ionization 47 1.4. 3 Solutions of acids and bases 50 1.4. 4 Generalization of the concept of acids and bases 59 1.4. 5 Correlation of the …
Number of citations: 4 www.smbstcollege.com

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